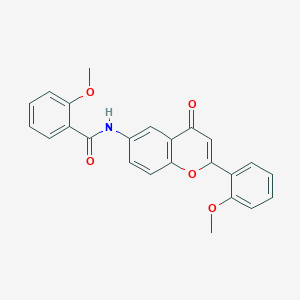

2-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-28-20-9-5-3-7-16(20)23-14-19(26)18-13-15(11-12-22(18)30-23)25-24(27)17-8-4-6-10-21(17)29-2/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXZDSLIHPECOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide group linked to a chromen-4-one structure, which is further substituted with methoxy groups. The unique chemical properties imparted by these functional groups make it a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 393.4 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO5 |

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Antiproliferative Activity

Studies have demonstrated that derivatives of chromen-4-one compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, indicating strong potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.2 |

| Compound B | HCT116 | 3.7 |

| Compound C | HEK293 | 5.3 |

2. Antioxidative Properties

The antioxidative activity of this compound has been assessed through various assays, showing significant ability to scavenge free radicals compared to standard antioxidants like BHT (butylated hydroxytoluene). This property is crucial as oxidative stress is linked to numerous diseases, including cancer .

3. Antibacterial Activity

Some derivatives of the compound exhibit selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for certain derivatives was reported at 8 µM, showcasing their potential as antibacterial agents .

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The structure allows it to bind effectively to active sites, potentially inhibiting or modulating the activity of these targets, which may include pathways involved in cell proliferation and apoptosis.

Case Studies

A number of studies have been conducted to explore the efficacy of related compounds:

- Anticancer Activity : In vitro studies showed that certain methoxy-substituted chromen derivatives significantly inhibited the growth of cancer cells across multiple lines, indicating a need for further exploration in clinical settings.

- Antioxidant Studies : Compounds were tested using DPPH and ABTS assays, confirming their ability to reduce oxidative stress markers in cellular models.

- Antibacterial Testing : The effectiveness against E. faecalis was particularly noted in derivatives with specific substitutions on the phenyl ring, suggesting a structure-activity relationship that merits further investigation.

Scientific Research Applications

Organic Synthesis

2-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including:

- Oxidation : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : The carbonyl group in the chromenone structure can be reduced to yield alcohols.

- Substitution Reactions : The aromatic rings can undergo electrophilic substitutions such as nitration or halogenation.

These reactions facilitate the development of more complex molecules, making this compound valuable in synthetic organic chemistry .

Biological Applications

The structural characteristics of this compound position it as a potential candidate for biological studies. Its interactions with enzymes and receptors can be explored for:

- Enzyme Inhibition Studies : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.

- Drug Development : Its unique structure may serve as a lead compound for developing new pharmaceuticals targeting diseases such as cancer or inflammation .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Industrial Applications

The compound's distinctive properties lend themselves to various industrial applications:

- Material Science : It can be utilized in developing new materials like polymers or dyes due to its chromophoric properties.

- Agricultural Chemistry : Potential applications in agrochemicals for pest control or as growth regulators are being explored .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Cytotoxicity Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting potential use in cancer therapy .

- Enzyme Interaction Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of specific enzymes by this compound, revealing its potential role in drug design targeting metabolic pathways.

- Material Development : Investigations into the material properties of this compound have led to the formulation of novel polymeric materials with enhanced thermal stability and color properties, useful in coatings and plastics industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally and functionally related compounds, supported by data from the provided evidence:

Table 1: Structural and Functional Comparison

Key Research Findings and Implications

Piperazine or thiazole incorporation (e.g., ) introduces hydrogen-bonding sites, enhancing target engagement in enzyme inhibition.

Structural Diversity: Replacement of the chromenone core with benzo[d]thiazole (e.g., ) alters electronic properties and bioactivity profiles, shifting applications from fluorescence-based probes to kinase inhibitors.

Unmet Data Gaps :

- Melting points, solubility, and biological activity data for the target compound are absent in the evidence, limiting direct pharmacological comparisons.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-amine and 2-methoxybenzoyl chloride. Optimization involves solvent selection (e.g., DCM or THF), use of coupling agents like EDCI/HOBt, and temperature control (0–25°C). Yield improvements (>70%) are achieved by stoichiometric excess of the acyl chloride (1.2–1.5 equiv) and inert atmosphere conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and spectroscopic techniques:

- NMR : Confirm methoxy groups (δ 3.8–4.0 ppm in H NMR) and chromen-4-one carbonyl (δ 180–185 ppm in C NMR) .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H] (expected m/z ~458) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). For anticancer potential, conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination after 48-hour exposure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 89 K) provides bond-length/angle precision (mean σ(C–C) < 0.002 Å). Key parameters include dihedral angles between the chromen-4-one and benzamide moieties, which influence π-π stacking and intermolecular interactions .

Q. What strategies address contradictions in reported biological activity data?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3). Control for batch-to-batch variability via LC-MS purity checks and use of reference standards (e.g., doxorubicin for cytotoxicity benchmarks) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematically modify substituents:

- Methoxy groups : Replace with ethoxy or hydroxy to assess H-bonding effects.

- Chromen-4-one core : Introduce halogens (e.g., Cl, Br) to enhance lipophilicity.

Evaluate changes via comparative molecular field analysis (CoMFA) and docking studies against target enzymes (e.g., topoisomerase II) .

Q. What analytical methods detect degradation products under varying pH and temperature conditions?

- Methodological Answer : Forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.